Product packaging for 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine(Cat. No.:)

4-[2-(Naphthalen-2-yloxy)ethyl]piperidine

Cat. No.: B12125050
M. Wt: 255.35 g/mol
InChI Key: ZCRBNQFKGZVJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Naphthalen-2-yloxy)ethyl]piperidine and its hydrochloride salt (CAS 1185125-50-1) are chemical compounds of significant interest in medicinal chemistry and pharmaceutical research. The piperidine ring is a fundamental heterocyclic scaffold and a pivotal cornerstone in the production of drugs, present in numerous FDA-approved medications . Compounds featuring the piperidine nucleus demonstrate a wide array of biologic activities, serving as key structural motifs in the development of agents for therapeutic areas such as oncology, antivirals, and central nervous system (CNS) disorders . Its primary research value lies in its role as a building block for the synthesis of novel, multi-targeting ligands, particularly in the field of neuroscience. Structural analogs of this compound, which incorporate a naphthalene group linked to a piperidine oxygen, have been specifically designed and investigated as potent histamine H3 receptor (H3R) antagonists/inverse agonists . The naphthalene moiety is a key structural feature that contributes to high receptor affinity . H3R antagonists are being explored for their pro-cognitive potential and their ability to enhance the release of neurotransmitters like acetylcholine, dopamine, and norepinephrine in the brain . Furthermore, related piperidine-based structures have shown promise as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Therapy based on a multitarget-directed ligand that combines H3R antagonism with additional AChE/BuChE inhibitory properties is an emerging strategy for complex multifactorial diseases like Alzheimer's . This compound is offered for research purposes to investigate these and other mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO B12125050 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

4-(2-naphthalen-2-yloxyethyl)piperidine

InChI

InChI=1S/C17H21NO/c1-2-4-16-13-17(6-5-15(16)3-1)19-12-9-14-7-10-18-11-8-14/h1-6,13-14,18H,7-12H2

InChI Key

ZCRBNQFKGZVJCK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCOC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Pharmacological and Biological Investigations of Compounds Bearing the Naphthalene Oxyethyl Piperidine Moiety and Its Analogs

Receptor Interaction Profiles

The unique structural arrangement of the naphthalene-oxyethyl-piperidine moiety has been shown to confer affinity for a range of receptors and enzymes within the central nervous system. The following sections detail the modulatory activities and interactions of this chemical class with key biological targets.

Sigma Receptor (σ1R and σ2R) Modulatory Activities of Analogs

Sigma receptors, classified into σ1 and σ2 subtypes, are recognized as pluripotent chaperone proteins involved in a multitude of cellular functions. nih.govnih.gov They have emerged as significant targets for therapeutic intervention in various neurological and psychiatric disorders. nih.govnih.gov The naphthalene-oxyethyl-piperidine core has been incorporated into ligands designed to modulate these receptors.

The functional activity of these analogs is often dependent on the specific chemical substitutions. For example, in a series of piperidine (B6355638) and piperazine-based derivatives, compounds were identified as S1R antagonists, an effect crucial for their analgesic properties. unict.it Conversely, other structural analogs have been characterized as full σ2 agonists. nih.gov The affinity and selectivity for σ1 versus σ2 receptors can be finely tuned by modifying the linker length and the nature of the aromatic and basic moieties. nih.govacs.org For example, a four-methylene chain between the piperazine (B1678402) and naphthalene-like ring was found to confer high σ1 receptor affinity and selectivity. nih.gov

The table below presents the binding affinities of some N-linked naphthyl-heterocyclic analogs and related compounds at sigma receptors.

Table 1: Sigma Receptor (σ1R and σ2R) Binding Affinities of N-Linked Naphthyl-Heterocyclic Analogs and Related Compounds

Compound σ1R Kᵢ (nM) σ2R Kᵢ (nM) Source
Compound 12 4.5 10 acs.org
Compound 13 5.6 4 acs.org
Compound 14 3.3 29 acs.org
Compound 16 7.6 27 acs.org
Compound 36 0.036 - nih.gov
Compound 45 0.22 - nih.gov
Compound 5 1.45 420.5 nih.gov

The modulation of sigma receptors by these compounds has significant implications for a variety of central nervous system (CNS) disorders. nih.govnih.gov Sigma-1 receptor ligands, in particular, have been shown to modulate multiple processes associated with neurodegeneration, such as excitotoxicity, calcium dysregulation, and inflammation. nih.gov Activation of σ1 receptors can promote neuroprotective and neurorestorative effects, making them a promising target for conditions like stroke, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. nih.govnih.govfrontiersin.orgbioworld.com

Furthermore, σ1 receptor antagonists have demonstrated considerable potential in the management of neuropathic pain. nih.govunict.it Certain piperidine-based S1R antagonists have shown potent antiallodynic effects in preclinical pain models. unict.it The neuroprotective properties of sigma receptor modulation also extend to the σ2 receptor, where ligands have been reported to inhibit Aβ neurotoxicity and regulate neuroinflammation, offering potential therapeutic avenues for Alzheimer's disease. mdpi.com The ability of these compounds to interact with sigma receptors underscores their potential as therapeutic agents for a range of debilitating neurological conditions.

Histamine (B1213489) H₃ Receptor (H₃R) Affinities and Functional Responses of Related Compounds

The histamine H₃ receptor (H₃R), a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters. nih.gov Antagonists and inverse agonists of the H₃R are of interest for their potential to enhance cognitive function. nih.govmdpi.com Structural analogs of 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine have been investigated as H₃R ligands.

In a study of 4-oxypiperidine ethers, a compound from the naphthalene (B1677914) series, ADS031, which features a benzyl (B1604629) moiety on the piperidine ring, displayed a high affinity for the human H₃R with a Kᵢ value of 12.5 nM. nih.gov Functional assays confirmed that this compound acts as an H₃R antagonist/inverse agonist. acs.org The interaction with the receptor is thought to involve π-π stacking of the naphthalene ring with aromatic residues like Phe193 and Tyr189 in the receptor's binding pocket. nih.gov The piperidine nitrogen is also critical for interaction, forming a salt bridge with Asp114. nih.govacs.org

The table below summarizes the H₃R binding affinities for a selection of related compounds.

Table 2: Histamine H₃ Receptor (hH₃R) Binding Affinities of Related Piperidine Analogs

Compound hH₃R Kᵢ (nM) Source
ADS031 12.5 nih.govacs.org
Compound 5 6.2 acs.org
Compound 6 2.7 acs.org
Compound 7 5.2 acs.org
Compound 9 22 acs.org
Compound 10 21.7 acs.org
Compound 11 88.9 acs.org

Cholinesterase (AChE and BuChE) Inhibitory Properties of Related Analogs

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine (B1216132) levels in the brain. mdpi.comnih.gov The naphthalene-oxyethyl-piperidine scaffold has been incorporated into molecules designed as multi-target ligands with cholinesterase inhibitory activity.

A study on 4-oxypiperidine ethers revealed that some analogs possess the ability to inhibit both AChE and BuChE. nih.gov The most promising compound in the naphthalene series, ADS031, exhibited an IC₅₀ value of 1.537 µM for AChE inhibition. nih.gov Other research has explored phenoxyethyl piperidine derivatives as potent inhibitors of cholinesterases. scispace.comresearchgate.net For example, compound 5c from one study was a potent inhibitor of electric eel AChE (eeAChE) with an IC₅₀ of 0.50 µM. researchgate.net The piperidine moiety is considered crucial for interacting with the catalytic anionic site (CAS) of AChE. scispace.com

The table below shows the cholinesterase inhibitory activities of some related analogs.

Table 3: Cholinesterase (AChE and BuChE) Inhibitory Activities of Related Analogs

Compound AChE IC₅₀ (µM) BuChE IC₅₀ (µM) Source
ADS031 1.537 - nih.gov
Compound 5a 2.8 >100 scispace.com
Compound 5c 0.5 >100 researchgate.net
Compound 7c 35.6 2.5 scispace.com
Compound 7e 2.1 >100 scispace.com
Compound 4a 0.91 - nih.gov
Compound 8a 0.11 30.2 nih.gov
Compound 5d 0.013 - mui.ac.ir

Interactions with Dopamine (B1211576) Transporter and other Neurotransmitter Systems for Structurally Similar Compounds

The dopamine transporter (DAT) is a critical protein for regulating dopamine levels in the synapse and is a target for both therapeutic drugs and substances of abuse. nih.gov While direct studies on this compound's interaction with DAT are limited, the activities of structurally similar compounds provide valuable insights.

Piperidine analogs of the well-known DAT inhibitor GBR 12909 have been synthesized and evaluated. nih.gov One such analog, O-526, where a piperidine ring replaces the piperazine ring of GBR 12909, retained high affinity for the dopamine transporter, with an IC₅₀ value of 24.9 nM. nih.gov This suggests that the piperidine nitrogen is sufficient for high-affinity binding to DAT. nih.gov Other research on aminopiperidines has also identified compounds with high to moderate DAT affinities. nih.gov Given these findings, it is plausible that compounds with a piperidine moiety, such as those in the naphthalene-oxyethyl-piperidine class, may also interact with the dopamine transporter, although this requires direct experimental confirmation.

Enzyme Activity Modulation

Inhibition of Mycobacterial Enzymes, such as 1,4-Dihydroxy-2-naphthoate Isoprenyltransferase (MenA), by Piperidine Derivatives

The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase, known as MenA, is a critical component in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis (Mtb) and is considered a validated target for the development of new tuberculosis therapies. nih.gov Research into a previously identified MenA inhibitor scaffold has led to the exploration of its structure-activity relationships (SAR) to enhance both potency and drug-like properties. nih.gov

In these studies, various analogs were synthesized, focusing on modifications to three key molecular regions. It was discovered that replacing certain groups with 2-naphthyl and 4-chloro/4-bromophenyl moieties could maintain, and in some cases improve, the inhibitory potency against MenA. nih.gov For instance, a 4-bromophenyl analog demonstrated potent inhibition of both the MenA enzyme and the growth of mycobacteria. nih.gov Another derivative, a 3-bromo analog, showed remarkably similar inhibitory power, highlighting that meta-substituted analogs are worthy of future investigation. nih.gov These findings underscore the potential of piperidine derivatives linked to a naphthalene or a substituted phenyl group as effective inhibitors of essential mycobacterial enzymes.

Inhibitory Potency of Piperidine Derivatives against MenA
Compound AnalogMenA IC₅₀ (µM)Mycobacterial Growth GIC₅₀ (µM)Reference
4-Bromophenyl analog 1012 ± 214 ± 0 nih.gov
3-Bromo derivative 1412 ± 314 ± 0 nih.gov
Novel Inhibitor 113-228-10 nih.gov
Novel Inhibitor 213-228-10 nih.gov

In Vitro Cellular Responses

Neuroprotective Effects in Neuronal Cell Models (e.g., PC12 cells against glutamate-induced cell death) by Analogs

Glutamate-induced excitotoxicity is a well-established mechanism of neuronal cell death implicated in various neurodegenerative disorders. nih.gov Studies on PC12 cells, a common model for neuronal research, show that excessive glutamate (B1630785) leads to cytotoxicity by inhibiting cystine uptake, which in turn causes a depletion of glutathione (B108866) (GSH) and induces oxidative stress. nih.gov This process can be mitigated by antioxidants. nih.gov

While direct studies on this compound are limited, research on analogous compounds with neuroprotective properties offers valuable insights. For example, various natural and synthetic compounds have demonstrated the ability to protect PC12 cells from cell death induced by toxins like glutamate or hydrogen peroxide (H₂O₂). nih.govnih.govnih.gov Theaflavins, found in black tea, have been shown to enhance PC12 cell viability by approximately 40% after exposure to H₂O₂-induced toxicity. nih.govsci-hub.se This protective effect is linked to the suppression of oxidant enzyme activity and the downregulation of the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2. nih.gov Similarly, Urolithin B, a natural compound, protects PC12 cells from glutamate-induced toxicity by reducing intracellular reactive oxygen species (ROS) and apoptosis. nih.gov These findings suggest that analogs possessing a naphthalene-oxyethyl-piperidine structure could potentially exert neuroprotective effects by mitigating oxidative stress and modulating apoptotic pathways.

Neuroprotective Effects of Analogs in PC12 Cell Models
Protective AgentToxinObserved EffectReference
Urolithin B (4 and 8 µM)Glutamate (10 mM)Significantly reduced glutamate-induced cytotoxicity. nih.gov nih.gov
Theaflavins (10 µM)H₂O₂ (200 µM)Increased cell viability by ~40%. nih.gov nih.gov
Phenylethanoid GlycosidesH₂O₂Suppressed H₂O₂-induced cytotoxicity by activating the Nrf2 pathway. nih.gov nih.gov
HyperosideAβ42Protected PC12 cells by inhibiting oxidative stress-induced apoptosis. scispace.com scispace.com

Antiproliferative Activity against Cancer Cell Lines by Related Piperidine Derivatives

The search for novel anticancer agents is a driving force in medicinal chemistry. Derivatives containing a piperidine ring have been investigated for their potential to inhibit the growth of cancer cells. For example, a series of N4,N4-dimethylated thiosemicarbazone metal complexes were tested for their antiproliferative activity against the U937 leukemia cell line. nih.gov These studies determined the concentration required to cause 50% growth inhibition (GI₅₀), revealing that the complexes exhibited mild antiproliferative activity after 24 hours of treatment, with GI₅₀ values around 30 µM. nih.gov

Furthermore, synthetic analogs of Δ¹-pyrroline-5-carboxylic acid, which shares structural similarities with certain piperidine derivatives, have also been screened against multiple human cancer cell lines. nih.gov Some of these compounds were found to exhibit good or high selectivity, indicating their potential as leads for further development. nih.gov These findings suggest that the broader class of piperidine-containing compounds warrants investigation for antiproliferative properties.

Antiproliferative Activity of Related Derivatives
Compound ClassCell LineActivity (GI₅₀)Reference
N4,N4-dimethylated thiosemicarbazone metal complexesU937 (Leukemia)~30 µM nih.gov

Antimicrobial and Antifungal Potency of Naphthyloxy and Piperidin-4-one Derivatives

Piperidine derivatives have been a subject of interest for their antimicrobial properties. researchgate.net Studies have shown that this class of compounds can be effective against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain newly synthesized piperidine derivatives were active against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com

In a study evaluating six novel piperidine derivatives, one compound exhibited the strongest inhibitory activity against seven different bacteria, including Bacillus cereus, E. coli, and S. aureus. academicjournals.org However, the antifungal activity of these specific compounds was more varied. While they showed no activity against Fusarium verticillioides or Candida utilis, some derivatives demonstrated varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net The research highlights that specific structural modifications on the piperidine scaffold are crucial for determining the spectrum and potency of antimicrobial and antifungal action. academicjournals.orgacademicjournals.orgresearchgate.net

Antimicrobial Activity of Piperidine Derivatives
CompoundMicroorganismActivity (MIC mg/ml)Reference
Compound 6B. subtilus0.75 academicjournals.org
Compound 6B. cereus, E. coli, S. aureus, P. aurenginosa, Kl. pneumoniae, M. luteus1.5 academicjournals.org
Compound 5E. coli, M. luteus, S. aureus1.5 academicjournals.org

Structure Activity Relationship Sar and Computational Analysis Applied to Naphthalene Piperidine Analogs

Elucidation of Key Structural Determinants for Biological Activity

The basic nitrogen atom within the piperidine (B6355638) ring is a fundamental feature for the interaction of these analogs with their biological targets. Its protonation at physiological pH allows for the formation of ionic bonds with negatively charged residues in the receptor's binding pocket, which is often a key anchoring point for the ligand.

Studies on related piperidine and piperazine (B1678402) derivatives have shed light on the specific roles of this basic nitrogen. For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, which share structural similarities with the naphthalene-piperidine scaffold, the nitrogen atom at the 4-position was found to be essential for expressing µ-opioid agonist activity. nih.gov Conversely, the nitrogen at the 1-position was shown to be critical for narcotic antagonist activity. nih.gov This suggests that the positioning and chemical environment of the basic nitrogen can determine the functional outcome of the ligand-receptor interaction, be it agonism or antagonism.

Furthermore, modifications to the substitution on the basic nitrogen can significantly impact receptor affinity and selectivity. In a series of piperidine naphthamides, a benzyl (B1604629) moiety attached to the piperidine nitrogen in the 2-naphthamide (B1196476) series proved to be optimal for favorable interactions with D(4.2) and 5-HT(2A) receptors. nih.gov This highlights that the nature of the substituent on the basic nitrogen can modulate the ligand's fit within the binding pocket and its selectivity profile across different receptors. The piperidine moiety is a common scaffold in the design of various biologically active compounds, and its basic nitrogen is often a key pharmacophoric element. mdpi.com

The naphthalene (B1677914) moiety, a large, hydrophobic aromatic system, is another critical determinant of biological activity in this class of compounds. It is often involved in crucial hydrophobic and van der Waals interactions with the receptor, contributing significantly to binding affinity.

The indispensability of the naphthalene ring has been demonstrated in studies of analogs where it was replaced by other aromatic systems. For example, in a series of inhibitors for equilibrative nucleoside transporters (ENTs), replacing the naphthalene group with a smaller benzene (B151609) ring resulted in a complete loss of inhibitory activity for both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk This underscores the specific requirement for the extended aromatic system of naphthalene for effective binding to these transporters.

Molecular modeling studies have further elucidated the role of the naphthalene scaffold. In the context of P2Y14 receptor antagonists, the naphthalene ring was observed to make contact with several key amino acid residues, including Lys77, Ala98, Tyr102, Cys172, Arg253, and Lys277. nih.gov Similarly, in the design of novel H+,K+-ATPase inhibitors, spiro(naphthalene-piperidin)-1-one derivatives were conceived to occupy two important lipophilic pockets within the enzyme. nih.gov The addition of bicyclic aromatic rings like naphthalene has been noted to generally enhance the biological activity of parent molecules in various contexts. mdpi.com

Research on related compound series has demonstrated the profound impact of the spacer. For instance, in a series of 2-naphthamides, increasing the length of the linker between the aromatic ring and the basic nitrogen led to a decrease in affinity for D(4.2) and 5-HT(2A) receptors. nih.gov This suggests that an optimal distance between these two key functional groups is required for effective binding.

The type of linkage is also a determining factor. The ethyl ether linkage in 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine provides a degree of conformational flexibility, which can be advantageous for adapting to the topology of the binding pocket. In contrast, a more rigid linker, such as a direct carbon-carbon bond, would impose greater conformational constraints on the molecule. While not directly studying the ether linkage, research on peptide-polysaccharide matrices has shown that the nature of the spacer is important for both the conformation of the attached peptide and its interaction with receptors. nih.gov Similarly, in the development of aptamer-based drug delivery systems, a spacer of appropriate length was found to be crucial for overcoming steric hindrance and achieving optimal targeting. nih.gov

The potency and selectivity of naphthalene-piperidine analogs can be finely tuned by introducing various substituents on both the piperidine ring and the naphthalene moiety. These modifications can alter the compound's steric, electronic, and hydrophobic properties, thereby influencing its interaction with the target receptor.

Substitutions on the Piperidine Ring: Modifications to the piperidine ring itself have been shown to have a significant impact on receptor affinity. For instance, in a series of P2Y14R antagonists, replacing the simple piperidine with a more rigid, bridged quinuclidine (B89598) moiety maintained good binding affinity, suggesting that the receptor can accommodate sterically demanding groups in this region. nih.govresearchgate.net Further exploration with other bridged piperidines, such as 2-azanorbornane derivatives, led to compounds with even higher affinity. nih.govnih.govdigitellinc.comacs.org This indicates that constraining the conformation of the piperidine ring can be a successful strategy for enhancing potency. The introduction of polar groups, such as in isonortropanol, can also influence properties like lipophilicity. researchgate.netdigitellinc.com

Substitutions on the Aromatic Moieties: Substitutions on the aromatic part of the molecule are equally critical. In studies of equilibrative nucleoside transporter inhibitors, where the naphthalene was replaced by a substituted benzene ring, the nature and position of the substituent were paramount. polyu.edu.hkpolyu.edu.hk For example, adding a methyl group at the meta position or an ethyl group at the para position of the benzene ring could restore the inhibitory activity that was lost when replacing naphthalene with unsubstituted benzene. polyu.edu.hkpolyu.edu.hk In a different series of compounds, N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamides, aromatic substitutions were key in developing potent and selective 5HT1F receptor agonists. researchgate.net Furthermore, in a series of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, the 4-chlorophenyl and 3-methoxybenzamide (B147233) moieties were crucial for achieving very high affinity and selectivity for the dopamine (B1211576) D4 receptor. nih.gov

The following table summarizes the effects of some of these substitutions:

Analog SeriesModificationEffect on Activity/PropertyReference
P2Y14R AntagonistsReplacement of piperidine with quinuclidineMaintained good binding affinity (IC50 20.0 nM vs 7.96 nM for parent compound) nih.gov
P2Y14R AntagonistsReplacement of piperidine with (S,S,S) 2-azanorbornaneDisplayed higher affinity than the parent compound nih.govacs.org
P2Y14R AntagonistsIntroduction of a hydroxyl group (isonortropanol)Lowered lipophilicity compared to the parent compound researchgate.netdigitellinc.com
ENT InhibitorsReplacement of naphthalene with unsubstituted benzeneAbolished inhibitory effects on ENT1 and ENT2 polyu.edu.hkpolyu.edu.hk
ENT InhibitorsAddition of a methyl group to the meta-position of the benzene ringRegained inhibitory activity on both ENT1 and ENT2 polyu.edu.hkpolyu.edu.hk

Molecular Modeling and Docking Studies

Computational techniques, particularly molecular modeling and docking, have become indispensable tools for understanding the interactions between naphthalene-piperidine analogs and their biological targets at a molecular level. These methods allow for the visualization of binding modes and provide a rational basis for the design of new, more potent, and selective compounds.

Molecular docking studies have been successfully employed to predict how naphthalene-piperidine analogs and related compounds fit into the binding pockets of their target receptors. For instance, in the development of P2Y14R antagonists, molecular modeling based on a P2Y12R structure was used to predict the interactions of various ligands. nih.govresearchgate.net These models showed stable and persistent key interactions for the more potent antagonists, such as those incorporating a 2-azanorbornane moiety. nih.govdigitellinc.comacs.org The docking poses can reveal specific hydrogen bonds, hydrophobic interactions, and ionic interactions that stabilize the ligand-receptor complex.

In another example, a docking model was instrumental in the design of novel 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one derivatives as H+,K+-ATPase inhibitors. nih.gov The model guided the synthesis of compounds that could effectively occupy two important lipophilic pockets and bind to the K+-binding site of the enzyme. nih.gov Similarly, for inhibitors of equilibrative nucleoside transporters, molecular docking analysis suggested that some of the novel FPMINT analogs might bind to a site on ENT1 that is different from that of conventional inhibitors. polyu.edu.hkpolyu.edu.hk The use of zinc(II) in mediating the formation of amidines from piperidine and piperazine analogs also involved understanding the coordination chemistry, which is a form of molecular interaction prediction. rsc.org

These computational approaches not only rationalize observed SAR data but also provide a predictive framework for further structural modifications, accelerating the discovery of new therapeutic agents.

Identification of Key Interacting Residues (e.g., π–π stacking, hydrogen bonding, salt bridges) in Receptor Pockets

The binding of naphthalene-piperidine analogs within receptor pockets is governed by a combination of non-covalent interactions. Molecular docking studies on related structures have identified the specific amino acid residues that form these critical connections. nih.gov

The naphthalene moiety, a large, hydrophobic aromatic system, is primarily involved in π–π stacking interactions. nih.gov In studies of related compounds binding to the histamine (B1213489) H₃ receptor, the naphthalene fragment engages in π–π stacking with the aromatic side chains of residues such as Phenylalanine (Phe193) and Tyrosine (Tyr189). nih.gov This type of interaction, driven by dispersion forces, is crucial for anchoring the ligand within the binding site and is a characteristic feature of polycyclic aromatic hydrocarbons. nih.govnih.gov The stability of these π-π stacking interactions can be influenced by substituents on the aromatic rings. mdpi.com

The piperidine ring and its associated linker are key to forming more specific, directional interactions. The nitrogen atom of the piperidine ring, which is typically protonated at physiological pH, is a critical feature for forming strong electrostatic interactions. nih.gov It can participate in:

Salt Bridges: A direct ionic interaction with negatively charged amino acid residues, most commonly Aspartic acid (Asp) or Glutamic acid (Glu). For instance, in the hH₃R model, the protonated piperidine nitrogen forms a salt bridge with Asp114. nih.gov

Cation–π Interactions: An electrostatic interaction between the positively charged piperidine nitrogen and the electron-rich face of an aromatic amino acid side chain, such as Tyrosine (Tyr) or Phenylalanine (Phe). nih.gov Docking studies have shown this interaction occurring with residues like Tyr115 and Phe398. nih.gov

Furthermore, the ether oxygen atom in the ethyl linker connecting the naphthalene and piperidine moieties can act as a hydrogen bond acceptor. nih.gov It has been shown to form a potential hydrogen bond with the hydroxyl group of a Tyrosine residue (Tyr115), further stabilizing the ligand-receptor complex. nih.gov

While detailed interacting residues for this compound at every potential target are not fully elucidated, computational modeling of analogs at the P2Y₁₄ receptor places the piperidine moiety in a solvent-exposed and flexible region, interacting with the extracellular tips of transmembrane helices 2 and 3 and extracellular loops 2 and 3. nih.gov

Interaction TypeMolecular MoietyPotential Interacting ResiduesSource
π–π StackingNaphthalene RingPhenylalanine (Phe), Tyrosine (Tyr) nih.gov
Salt BridgeProtonated Piperidine NitrogenAspartic Acid (Asp), Glutamic Acid (Glu) nih.gov
Cation–π InteractionProtonated Piperidine NitrogenTyrosine (Tyr), Phenylalanine (Phe) nih.gov
Hydrogen BondEther OxygenTyrosine (Tyr) nih.gov

Conformational Analysis of the Naphthalene-Piperidine Scaffold and Analogs

The conformational flexibility of the naphthalene-piperidine scaffold, particularly the piperidine ring and the ethyl linker, is a crucial determinant of its binding affinity and selectivity. The piperidine ring typically adopts a low-energy chair conformation, but its interaction with a receptor can induce or select for other, higher-energy conformations like a boat or twist-boat. nih.gov

Computational and SAR studies on a series of P2Y₁₄ receptor antagonists provide significant insight into the conformational behavior of this scaffold. nih.gov In one such study, the reference compound with a standard piperidine ring was compared to a structurally rigid analog where the piperidine was replaced by a quinuclidine moiety. nih.gov The quinuclidine structure constrains the ring into a boat-like conformation. nih.gov The fact that this rigid, boat-constrained analog maintained considerable binding affinity (IC₅₀ of 20.0 nM compared to 7.96 nM for the piperidine parent) suggests two key points:

The receptor's binding pocket has a high tolerance for different piperidine ring conformations. nih.gov

The optimal, receptor-bound conformation of the piperidine ring may deviate from an ideal chair state and could possess some boat-like character. nih.gov

To further probe the ideal conformation, researchers have systematically introduced one- or two-carbon bridges to the piperidine ring. unipd.it These "rigidified" analogs, such as 2-azanorbornanes and nortropanes, serve to lock the ring into specific geometries. nih.govnih.gov This strategy allows for a more precise mapping of the steric and conformational requirements of the receptor's binding pocket in what is otherwise a highly flexible and solvent-exposed region. nih.govunipd.it The added rigidity can aid in molecular modeling and help define the receptor-preferred geometry for optimal binding. nih.gov

Analog TypeKey Conformational FeatureImplication for SARSource
Standard PiperidineFlexible, prefers chair conformationServes as a flexible reference compound. nih.gov
Quinuclidine AnalogRigid, constrained boat conformationDemonstrates receptor tolerance for non-chair conformations. nih.gov
Bridged Piperidines (e.g., 2-azanorbornane)Conformationally restrictedUsed to systematically probe the receptor-preferred geometry. nih.govunipd.it

Pharmacophore Development and Lead Optimization Principles for Related Classes

Pharmacophore modeling and lead optimization are essential computational and medicinal chemistry strategies used to discover and refine potent ligands based on the naphthalene-piperidine scaffold. danaher.com

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. mdpi.com For naphthalene-piperidine analogs targeting the P2Y₁₄ receptor, a pharmacophore hypothesis has been developed based on potent, conformationally-defined ligands. nih.govresearchgate.net This model typically includes the following features:

Two Aromatic Ring Features: Represented by orange toroids, these define the required position of the naphthalene scaffold for π-stacking interactions. nih.govresearchgate.net

A Positive Ionic Feature: A blue sphere representing the protonated piperidine nitrogen, essential for salt bridge or cation-π interactions. nih.govresearchgate.net

A Negative Ionic Feature: A red sphere representing a negatively charged group (like a carboxylate on some analogs), which acts as a hydrogen bond acceptor or forms ionic bonds. nih.govresearchgate.net

A Hydrophobic Feature: A green sphere indicating a region where hydrophobic bulk is favorable. nih.govresearchgate.net

This type of model, derived from structure-activity relationships, serves as a powerful tool for virtual screening of compound libraries to identify novel scaffolds that fit the required spatial and electronic arrangement. mdpi.com

Lead optimization is the process of modifying a hit compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.com For naphthalene-piperidine derivatives, several optimization principles are applied:

Structure-Based Modification: Guided by docking models, functional groups are modified or added to enhance interactions with the target. An example is the systematic modification of the piperidine ring with bridging moieties to increase sp³ character, which can improve drug-like properties while probing conformational preferences. unipd.itdanaher.com

Isosteric Replacement: Parts of the molecule are swapped with chemically similar groups to improve properties. For example, replacing the flexible piperidine with a rigid quinuclidine or 2-azanorbornane is a form of isosteric replacement to enhance affinity or fix a bioactive conformation. nih.gov

Prodrug Strategy: To overcome issues like low bioavailability, the core structure can be temporarily modified. For potent P2Y₁₄ antagonists in this class, carboxylate groups have been masked with esters and the piperidine nitrogen protected with a carbamate, creating double prodrugs that improve in vivo efficacy. unipd.it This strategy modifies the molecule to enhance its delivery to the target site.

These computational and synthetic strategies work in a cycle of design, synthesis, and testing to refine initial hits into highly optimized lead compounds. danaher.com

Current Challenges and Future Directions in Research on 4 2 Naphthalen 2 Yloxy Ethyl Piperidine and Analogs

Elucidating Specific Mechanisms of Action for the Target Compound and its Closest Analogs

While the broader class of naphthalene-based piperidine (B6355638) derivatives is recognized for its P2Y14R antagonism, the precise mechanism of action for 4-[2-(naphthalen-2-yloxy)ethyl]piperidine itself is not extensively detailed in current literature. However, significant insights can be drawn from the comprehensive studies of its close and highly potent analogs.

The primary mechanism of action for this structural class is competitive antagonism at the P2Y14R. nih.gov This receptor is endogenously activated by UDP-sugars, such as UDP-glucose, which are released during cellular stress and act as damage-associated molecular patterns (DAMPs) to initiate inflammatory responses. nih.gov By blocking the binding of these agonists, antagonists based on the this compound scaffold can effectively dampen these inflammatory signals.

Molecular modeling studies, often based on the homologous P2Y12R structure, have been instrumental in hypothesizing the binding modes of these antagonists. researchgate.net These models suggest that the naphthalene (B1677914) moiety and the piperidine ring are crucial for key interactions within the receptor's binding pocket. researchgate.net For instance, a pharmacophore model built on a related quinuclidine (B89598) analog highlights the importance of positive ionic, negative ionic, and hydrophobic features, with the naphthalene scaffold defining two key aromatic ring interactions. researchgate.net

Design of Novel Analogs with Improved Selectivity and Potency for Identified Biological Targets

A significant focus of research has been the rational design of novel analogs of this compound to enhance their therapeutic potential. Key goals in this area include improving receptor affinity, selectivity, and pharmacokinetic properties such as reduced lipophilicity and enhanced bioavailability.

One successful strategy has been the modification of the piperidine ring. The introduction of bridged piperidine moieties, such as 2-azanorbornane, nortropane, and isoquinuclidine, has been explored to conformationally constrain the molecule. nih.gov This approach aims to more closely match the hypothetical receptor-preferred conformation, potentially leading to increased affinity. nih.gov For example, the (S,S,S) 2-azanorbornane enantiomer, MRS4738, displayed a threefold higher affinity for the P2Y14R than its parent compound. nih.gov

Another avenue of investigation is the modification of the naphthalene core and its substituents. Structure-activity relationship (SAR) studies have shown that substitutions on the aromatic rings can significantly impact potency. nih.gov Furthermore, replacing the zwitterionic character of some of the more potent analogs by introducing carboxylate isosteres has been attempted to improve drug-like properties, though this has often led to a reduction in antagonist affinity. nih.gov

The development of prodrugs represents another important direction. To overcome issues like low oral bioavailability, researchers have masked the carboxylate group of potent antagonists. nih.gov A double prodrug strategy, masking both the carboxylate and the piperidine nitrogen, has been shown to dramatically improve in vivo efficacy in animal models of asthma. nih.gov

Biological Activity of this compound Analogs at the P2Y14 Receptor
CompoundModificationAffinity (IC50, nM)Key Findings
PPTNParent Compound8.0High affinity P2Y14R antagonist. researchgate.net
MRS4738(S,S,S) 2-azanorbornane piperidine bridge~2.73-fold higher affinity than the parent compound. nih.gov
Isoquinuclidine analogIsoquinuclidine piperidine bridge15.6Lower lipophilicity than the parent compound. nih.gov
Isonortropanol analogIsonortropanol piperidine bridge21.3Lower lipophilicity than the parent compound. nih.gov

Potential for Polypharmacology and Multi-Target Directed Ligands within this Structural Class

The concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets, is a burgeoning area in drug discovery, especially for complex multifactorial diseases like neurodegenerative disorders and cancer. nih.gov The this compound scaffold presents a promising platform for the development of such multi-target directed ligands (MTDLs).

Research on structurally related 4-oxypiperidine ethers bearing a naphthalene linker has demonstrated the potential for this chemical class to exhibit multi-target activity. One such compound, ADS031, not only displayed high affinity for the histamine (B1213489) H3 receptor (H3R) but also showed inhibitory activity against acetylcholinesterase (AChE). This dual activity is of particular interest for conditions like Alzheimer's disease, where both cholinergic dysfunction and histaminergic signaling are implicated.

The development of MTDLs from piperidine-containing natural products like piperine (B192125) further underscores the versatility of this heterocyclic motif in targeting multiple pathways in diseases such as Alzheimer's. nih.gov By rationally combining pharmacophores within a single molecule, it is possible to address different aspects of a disease's pathology. For instance, a compound that simultaneously acts as an H3R antagonist and a cholinesterase inhibitor could offer synergistic benefits in improving cognitive function.

Application as Research Tools for Biological Pathway Probing

Potent and selective ligands are invaluable as chemical probes to investigate the roles of specific receptors and signaling pathways in health and disease. This compound and its high-affinity analogs serve as important research tools for studying the biology of the P2Y14 receptor.

These compounds can be used in vitro and in vivo to block P2Y14R signaling, thereby elucidating the receptor's involvement in various physiological and pathological processes. For example, the use of these antagonists has been crucial in demonstrating the role of P2Y14R in animal models of asthma and neuropathic pain. nih.gov

Furthermore, these molecules can be functionalized to create more sophisticated research tools. For instance, fluorescently labeled analogs have been developed to visualize and quantify P2Y14R expression and binding in living cells using techniques like flow cytometry. nih.gov These fluorescent probes are instrumental in studying receptor trafficking and in high-throughput screening assays to identify new ligands. The development of such tools, guided by molecular modeling, is essential for expanding our understanding of GPCR biology and for the discovery of new therapeutic agents. nih.gov The ability to quantitatively study GPCR signaling using such probes provides deep mechanistic insights into their cellular functions and pharmacology. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, silica gel chromatography with ethyl acetate/methanol (10:1) as an eluant has been used for purification of similar piperidine derivatives. Optimizing reaction conditions (e.g., solvent, temperature) and using protecting groups for sensitive functional groups (e.g., hydroxyl or amine moieties) are critical .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Confirm purity (>95%) using HPLC with UV detection .

Q. What safety protocols should be followed when handling this compound?

  • Precautions : Avoid inhalation, skin/eye contact, and static discharge. Use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Ensure access to emergency eyewash stations and showers .
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen) in a cool, dry, ventilated area. Separate from oxidizers and strong acids .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring conformation, naphthyloxy substitution, and ethyl linker connectivity. Compare chemical shifts with analogous compounds (e.g., 4-substituted piperidines) .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS for molecular ion verification. Fragmentation patterns can validate substituent positions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for CNS targets?

  • Approach : Systematically modify substituents on the naphthyl or piperidine moieties. For example:

  • Introduce polar groups (e.g., hydroxyl) to enhance blood-brain barrier permeability .
  • Replace the ethyl linker with a methylene or propylene chain to assess steric effects on receptor binding .
    • Evaluation : Test analogs in radioligand binding assays (e.g., NMDA receptor NR1/2B subtype) and functional electrophysiology (e.g., Xenopus oocyte models) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent seizure models) assays to confirm activity. For instance, discrepancies in NMDA antagonism may arise from differences in subunit expression across cell lines .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate hypotheses about substituent effects .

Q. How can crystallographic data improve understanding of its molecular conformation?

  • Techniques : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement). Key parameters:

  • Resolve torsional angles of the ethyl linker and piperidine chair conformation.
  • Analyze π-π stacking interactions between naphthyl groups and aromatic residues in co-crystallized proteins .
    • Challenges : Crystallize hydrophobic derivatives using vapor diffusion with PEG-based precipitants .

Q. What in vitro models are suitable for assessing its antimicrobial potential?

  • Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity controls (e.g., mammalian cell lines) to ensure selectivity .
  • Mechanistic Studies : Perform time-kill assays and membrane permeability tests (e.g., SYTOX Green uptake) to elucidate bactericidal modes of action .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for neuropharmacological applications?

  • Protocol : Use log-spaced concentrations (e.g., 0.1–100 µM) in electrophysiology assays. Normalize responses to baseline (e.g., 100% NMDA-induced current inhibition) and fit data to a Hill equation for EC50_{50}/IC50_{50} determination .
  • Statistical Rigor : Include ≥3 replicates per concentration. Apply ANOVA with post-hoc corrections for multiple comparisons .

Q. What analytical methods validate compound stability under physiological conditions?

  • Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
  • Metabolite Identification : Use liver microsomes or hepatocytes to profile Phase I/II metabolites. Key enzymes: CYP3A4 for oxidative metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.